
N-Methyl Viloxazine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl Viloxazine-d3 is a deuterated analog of N-Methyl Viloxazine, which is a metabolite of ViloxazineIt is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Viloxazine-d3 involves a multi-step process. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with methylamine-d3 under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-Methyl Viloxazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce deuterated alcohols .
科学研究应用
N-Methyl Viloxazine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
作用机制
N-Methyl Viloxazine-d3 exerts its effects primarily through its action as a norepinephrine reuptake inhibitor. It also modulates the serotoninergic system by acting as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. This dual action increases extracellular serotonin levels in the prefrontal cortex, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
N-Methyl Viloxazine: The non-deuterated analog of N-Methyl Viloxazine-d3.
Viloxazine: The parent compound from which this compound is derived.
Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder (ADHD)
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
属性
CAS 编号 |
1794811-35-0 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
254.344 |
IUPAC 名称 |
2-[(2-ethoxyphenoxy)methyl]-4-(trideuteriomethyl)morpholine |
InChI |
InChI=1S/C14H21NO3/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12/h4-7,12H,3,8-11H2,1-2H3/i2D3 |
InChI 键 |
VZKFJMVFJRJATA-BMSJAHLVSA-N |
SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C |
同义词 |
2-[(2-Ethoxyphenoxy)methyl]-4-(methyl-d3)morpholine; ICI 70098-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


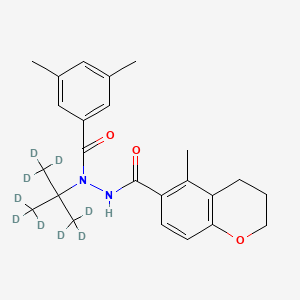

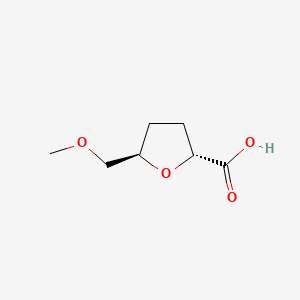
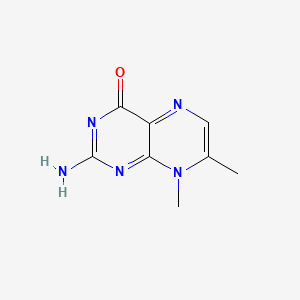
![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)
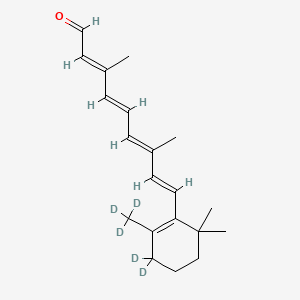
![Oxireno[a]indolizine](/img/structure/B587497.png)
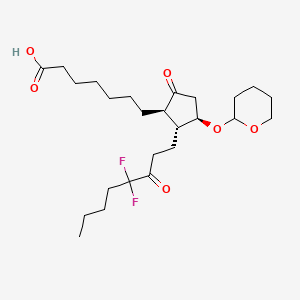
![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)
